molecular formula C19H30O B8558031 2-Dodecylbenzaldehyde CAS No. 96964-44-2

2-Dodecylbenzaldehyde

Cat. No.: B8558031
CAS No.: 96964-44-2
M. Wt: 274.4 g/mol
InChI Key: WXXNHDGYIVVILR-UHFFFAOYSA-N
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Description

Properties

CAS No.

96964-44-2

Molecular Formula

C19H30O

Molecular Weight

274.4 g/mol

IUPAC Name

2-dodecylbenzaldehyde

InChI

InChI=1S/C19H30O/c1-2-3-4-5-6-7-8-9-10-11-14-18-15-12-13-16-19(18)17-20/h12-13,15-17H,2-11,14H2,1H3

InChI Key

WXXNHDGYIVVILR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1C=O

Origin of Product

United States

Comparison with Similar Compounds

Limitations of the Provided Evidence

The available sources lack direct or indirect references to 2-Dodecylbenzaldehyde . Key gaps include:

  • No structural or functional data on this compound (e.g., CAS number, molecular weight, reactivity).
  • No comparative studies involving this compound.
  • Safety or application data specific to this compound are absent.

The evidence instead describes unrelated benzaldehyde derivatives, such as:

  • 2-Hydroxy-4-Methoxybenzaldehyde (CAS 673-22-3): A phenolic aldehyde with antioxidant properties .
  • 2-(2-Bromoethyl)benzaldehyde (CAS 22901-09-3): A brominated alkylbenzaldehyde used in synthetic intermediates .

Hypothetical Framework for Comparison

While direct comparisons are impossible due to insufficient data, a generalized approach for comparing substituted benzaldehydes could include:

Table 1: Structural and Functional Attributes of Hypothetical Analogs

Compound Substituent Molecular Formula Key Applications Reactivity Notes
This compound* Dodecyl (C12H25) C19H28O Surfactants, fragrance precursors High hydrophobicity
3-Hydroxybenzaldehyde Hydroxyl (-OH) C7H6O2 Pharmaceuticals, dyes Electrophilic aromatic substitution
2-Hydroxy-4-Methoxybenzaldehyde -OH, -OCH3 C8H8O3 UV absorbers, cosmetics Antioxidant activity
2-(2-Bromoethyl)benzaldehyde Bromoethyl (-CH2CH2Br) C9H9BrO Organic synthesis Alkylation/bromination agent

*Hypothetical data inferred from alkylbenzaldehyde analogs.

Research Challenges and Recommendations

To address the lack of

Expand Literature Review : Prioritize databases like SciFinder, Reaxys, or PubChem for this compound-specific studies.

Synthetic Pathways : Investigate alkylation of benzaldehyde with dodecyl groups (e.g., Friedel-Crafts alkylation).

Property Prediction : Use computational tools (e.g., QSAR, molecular modeling) to estimate physicochemical properties (logP, solubility).

Notes

  • Industrial applications (e.g., surfactants) are inferred from the dodecyl chain’s hydrophobicity, common in similar alkylated aromatics.

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